molecular formula C24H24N2O5S B4961183 2-[N-(benzenesulfonyl)-3,5-dimethylanilino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

2-[N-(benzenesulfonyl)-3,5-dimethylanilino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B4961183
M. Wt: 452.5 g/mol
InChI Key: FBSBIPZNDVINQQ-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-3,5-dimethylanilino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antifungal, and enzyme inhibitory properties . This compound is of particular interest due to its potential therapeutic applications and its unique chemical structure, which combines a benzenesulfonyl group with a benzodioxin moiety.

Preparation Methods

The synthesis of 2-[N-(benzenesulfonyl)-3,5-dimethylanilino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multiple steps:

Chemical Reactions Analysis

2-[N-(benzenesulfonyl)-3,5-dimethylanilino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo several types of chemical reactions:

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-3,5-dimethylanilino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets:

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3,5-dimethylanilino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S/c1-17-12-18(2)14-20(13-17)26(32(28,29)21-6-4-3-5-7-21)16-24(27)25-19-8-9-22-23(15-19)31-11-10-30-22/h3-9,12-15H,10-11,16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSBIPZNDVINQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N(CC(=O)NC2=CC3=C(C=C2)OCCO3)S(=O)(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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